5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as EF1, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EF1 is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cancer and inflammation. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation.
Biochemical and Physiological Effects:
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it targets the cell cycle machinery. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the production of pro-inflammatory cytokines, which suggests that it targets the inflammatory signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is its diverse biological activities, which makes it a promising candidate for drug discovery and development. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is relatively complex and time-consuming, which can make it challenging to produce large quantities of the compound.
Future Directions
There are several future directions for research on 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to study its potential as a drug candidate in other therapeutic areas, such as infectious diseases and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. In addition, further studies are needed to fully understand the mechanism of action of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and to identify its molecular targets.
Scientific Research Applications
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a drug candidate in various therapeutic areas, including cancer and inflammation. Several studies have reported the anticancer activity of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole against different cancer cell lines, including breast, colon, and lung cancer cells. 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
In addition, 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This makes 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
5-(1-ethyl-4-nitropyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-18-7-10(19(20)21)11(16-18)13-15-12(17-22-13)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUAEUJOLLPHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.